molecular formula C20H19NO3 B1332780 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid CAS No. 51842-70-7

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1332780
CAS RN: 51842-70-7
M. Wt: 321.4 g/mol
InChI Key: UMIHKVGOARDBHB-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and functional characteristics of related quinoline carboxylic acids. For instance, the first paper discusses a compound with a carboxylic acid moiety attached to a quinoline ring, which is also the case for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid . The second paper explores a series of quinoline derivatives with antiallergy activity, highlighting the importance of the carboxylic acid moiety for biological activity .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves multi-step chemical reactions, including condensation and transformation processes. In the second paper, the synthesis of related compounds was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This suggests that a similar approach could be employed for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, with modifications to incorporate the butoxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of quinoline carboxylic acids is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using spectroscopic methods and density functional theory (DFT) calculations . These techniques could be applied to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid to determine its vibrational assignments, donor-acceptor interactions, and reactive sites, which are important for understanding its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The first paper mentions the sensitivity of the compound towards autoxidation and degradation in the presence of water, which is investigated through bond dissociation energy (BDE) and radial distribution function (RDF) calculations . These findings could be relevant to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, as its stability and reactivity under different conditions would be important for its practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids, such as solubility, stability, and absorption, are influenced by their molecular structure. The second paper indicates that the presence of a carboxylic acid moiety at the 2 position affords optimal potency for antiallergy activity, and that esters are preferred for good oral absorption . This suggests that the physical and chemical properties of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid would be important for its efficacy and bioavailability in potential therapeutic applications.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Crystal Structure and Spectral Characterization : The crystal structure of certain quinoline derivatives like N-(4-acetylphenyl)quinoline-3-carboxamide has been analyzed, revealing monoclinic system crystallization with controlled crystal packing by hydrogen bond interactions. Spectroscopic methods including FT-IR, NMR, and UV-Vis have been employed for detailed structural insights, and molecular geometry optimizations have been conducted using DFT methods (Polo-Cuadrado et al., 2021).

Complexation and Coordination Chemistry

  • Chelating Ion Exchangers : Quinoline-2-carboxylic acids with varying substituents have shown potential in extracting metal ions from aqueous solutions, demonstrating the role of the substituents in metal ion selectivities and the nature of the polymeric support in influencing metal ion capacities and rates of equilibration (Moberg et al., 1990).
  • Coordination Complexes : Various coordination complexes have been synthesized and characterized, displaying interesting structural arrangements and potential in areas like biological labeling, owing to their luminescence and electrochemical properties (Pan et al., 2014).

Synthetic Applications and Material Chemistry

  • Substituted Anilides Synthesis : Innovative methods using microwave irradiation for the synthesis of substituted anilides of quinoline-2-carboxylic acid have been developed, showcasing an efficient approach and structural diversity (Bobál et al., 2012).
  • Graft Copolymers Containing Quinoline Derivatives : New derivatives of graft copolymers incorporating quinoline-4-carboxylic acid fragments have been synthesized, indicating potential applications in material science (Druzhinina et al., 2004).

Biochemical and Pharmacological Studies

  • Antibacterial and Antimicrobial Activities : Quinoline derivatives have been synthesized and evaluated for antimicrobial activities, showing promising results against different microorganisms, highlighting their potential in addressing antibiotic resistance challenges (Kumar & Kumar, 2021).
  • Cytotoxic Activities : Studies on the cytotoxic activity of certain quinoline-4-carboxylic acid derivatives have shown promising results, suggesting their potential in cancer therapy and the development of novel anticancer agents (Bhatt et al., 2015).

properties

IUPAC Name

2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIHKVGOARDBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365609
Record name 2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

CAS RN

51842-70-7
Record name 2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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